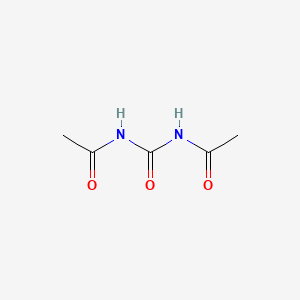
N,N'-Carbonylbis(acetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
N,N’-Carbonylbis(acetamide) can be synthesized through several methods. One common method involves the reaction of acetamide with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{2 CH3CONH2 + COCl2 → (CH3CONH)2CO + 2 HCl} ]
Another method involves the reaction of acetamide with carbonyl diimidazole (CDI) in the presence of a base. This method is often preferred due to its milder reaction conditions and higher yield.
Industrial Production Methods
In industrial settings, N,N’-Carbonylbis(acetamide) is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in the industrial production of this compound.
化学反応の分析
Types of Reactions
N,N’-Carbonylbis(acetamide) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and urea.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the acetamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Acetic acid and urea.
Oxidation: Acetic acid and carbon dioxide.
Substitution: Various substituted urea derivatives.
科学的研究の応用
N,N’-Carbonylbis(acetamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N,N’-Carbonylbis(acetamide) involves its ability to form hydrogen bonds and interact with various molecular targets. The carbonyl and amide groups in the compound can participate in hydrogen bonding, making it a useful stabilizing agent in biochemical systems. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules, potentially altering their biological activity.
類似化合物との比較
N,N’-Carbonylbis(acetamide) can be compared with other similar compounds such as:
N,N’-Diacetylurea: Similar structure but with different reactivity and applications.
N,N’-Carbonylbis(methylamide): Similar functional groups but with different substituents, leading to different chemical properties.
N,N’-Carbonylbis(benzamide): Contains aromatic groups, making it more hydrophobic and altering its reactivity.
N,N’-Carbonylbis(acetamide) is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile in various applications.
特性
CAS番号 |
638-20-0 |
|---|---|
分子式 |
C5H8N2O3 |
分子量 |
144.13 g/mol |
IUPAC名 |
N-(acetylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10) |
InChIキー |
UJQLDFMZDSDZEY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)

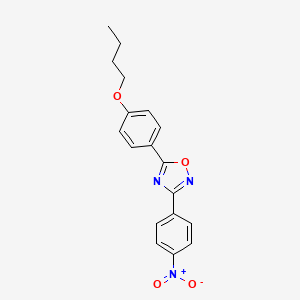

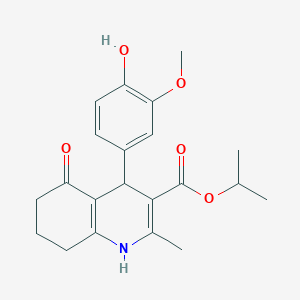
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
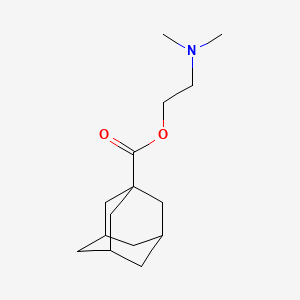
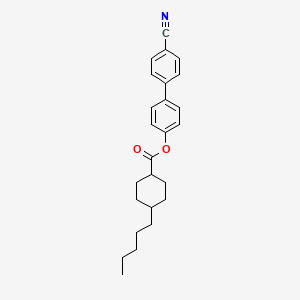
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)

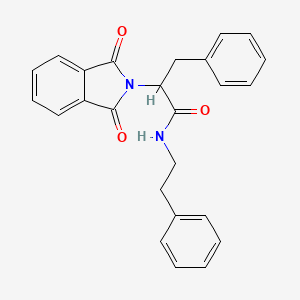
![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
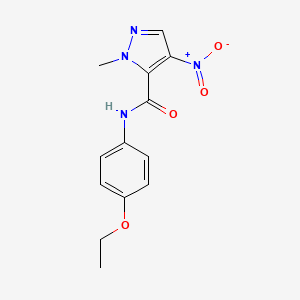
![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
